molecular formula C18H19ClN2O4S B2940963 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170866-38-2

3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2940963
CAS No.: 1170866-38-2
M. Wt: 394.87
InChI Key: JJGMKYZEHOLONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline (THQ) core substituted with a 2-methoxyacetyl group at the 1-position and a 3-chlorobenzenesulfonamide moiety at the 7-position. The 3-chlorobenzenesulfonamide group confers electrophilic properties, while the methoxyacetyl substituent modulates solubility and metabolic stability .

Synthesis typically involves coupling a pre-functionalized THQ intermediate with benzenesulfonyl chloride under basic conditions, as exemplified in analogous procedures for related sulfonamides . The compound’s structural complexity and hybrid pharmacophore design make it a candidate for targeting enzymes or receptors such as opioid receptors, as seen in structurally related THQ derivatives .

Properties

IUPAC Name

3-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-12-18(22)21-9-3-4-13-7-8-15(11-17(13)21)20-26(23,24)16-6-2-5-14(19)10-16/h2,5-8,10-11,20H,3-4,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGMKYZEHOLONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves several steps. One common synthetic route includes the following steps:

  • Formation of the tetrahydroquinoline moiety: : This can be achieved by cyclizing a suitable precursor, often through a Pictet-Spengler reaction.

  • Introduction of the methoxyacetyl group: : This step involves acylation using methoxyacetic anhydride.

  • Sulfonamide formation: : Finally, the sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar steps but optimized for large-scale synthesis. This would include using automated reactors, continuous flow techniques, and optimizing reaction conditions to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

  • Reduction: : Reduction reactions may target the sulfonamide group or the carbonyl group of the methoxyacetyl moiety.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially involving the chloro and methoxy groups.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Sodium hydride, halogenating agents like chlorine or bromine.

Major Products: The major products depend on the specific reaction conditions but can include various oxidation, reduction, or substitution derivatives of the original compound.

Scientific Research Applications

Chemistry: This compound can serve as a building block for synthesizing more complex molecules due to its reactive functional groups.

Biology: In biological research, the compound might be used to study interactions with specific enzymes or receptors, given its structural features.

Medicine: Potential medicinal applications include the development of new drugs. Its unique structure could interact with biological targets in ways that traditional molecules do not, possibly leading to new treatments for various conditions.

Industry: In industrial applications, it could be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action will depend on the specific application. For medicinal purposes, it might interact with protein targets such as enzymes or receptors. The interaction often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogs from diverse studies:

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Reported Bioactivity References
Target: 3-Chloro-N-(1-(2-methoxyacetyl)-THQ-7-yl)benzenesulfonamide C₂₀H₂₀ClN₂O₄S 3-Chlorobenzenesulfonamide, 2-methoxyacetyl-THQ Not reported Hypothesized MOR modulation (analog-based)
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) C₂₉H₂₅ClN₂O₅S Styryl-quinoline, dual methoxybenzenesulfonamide 65–78% Anticancer (in vitro cytotoxicity assays)
(R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-THQ-4-yl)-2-methylpropane-2-sulfamide (3i) C₂₄H₃₁N₃O₄S Benzyl-THQ, tert-butylsulfamide 62.7% Mixed-efficacy μ-opioid receptor (MOR) ligand
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide C₁₄H₁₂ClNO₄S 2-Chlorobenzenesulfonamide, 3-methoxybenzoyl Not reported Crystallographic stability studies
6-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide hydrochloride C₁₅H₁₅Cl₂N₃O Pyridinecarboxamide, unsubstituted THQ Not reported Building block for kinase inhibitors

Key Comparisons

Structural Variations Substituent Positioning: The target compound’s 7-position sulfonamide contrasts with IIIa’s dual sulfonamide-methoxy groups at the 7- and 4-positions of the quinoline ring. This positional difference significantly impacts receptor binding; IIIa’s extended styryl group enhances planarity for intercalation into DNA , whereas the target compound’s THQ core favors interaction with G-protein-coupled receptors (GPCRs) like MOR . Sulfonamide vs. Sulfamide: Unlike the target compound’s sulfonamide group, compound 3i features a sulfamide linkage (–N–SO₂–NH–), which improves metabolic stability but reduces electrophilicity. This modification correlates with 3i’s higher MOR agonist efficacy (EC₅₀ = 12 nM) compared to sulfonamide-based analogs .

In contrast, IIIa and 3i achieved moderate yields (62–78%) via optimized protocols, emphasizing the challenge of introducing bulky substituents (e.g., styryl or benzyl groups) without side reactions.

However, 3i’s benzyl group enhances lipophilicity, improving blood-brain barrier penetration, while the target compound’s 3-chloro group may enhance selectivity for peripheral targets . Anticancer Activity: IIIa’s dual sulfonamide-methoxy groups and styryl-quinoline scaffold demonstrate nanomolar cytotoxicity against breast cancer cell lines (MCF-7 IC₅₀ = 0.8 μM), a property absent in the target compound due to its non-planar THQ core .

Physicochemical Properties

  • The pyridinecarboxamide derivative () exhibits higher water solubility (due to hydrochloride salt formation) compared to the target compound’s neutral sulfonamide. This highlights trade-offs between bioavailability and target engagement in drug design .

Research Implications and Limitations

  • Pharmacological Data Gap: While the target compound’s structural analogs (e.g., 3i) show promising MOR activity, direct bioactivity data for the target compound are absent in the provided evidence.

Biological Activity

3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article aims to detail its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a chloro group, a sulfonamide moiety, and a tetrahydroquinoline framework. Its chemical formula is C17H19ClN2O3SC_{17}H_{19}ClN_2O_3S, with a molecular weight of approximately 364.86 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes related to bacterial growth or cancer cell proliferation.
  • Interaction with Receptors : The tetrahydroquinoline structure may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Anti-H. pylori Activity : Some derivatives have shown effectiveness against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer .
  • Broad-Spectrum Antibacterial Effects : Studies indicate potential activity against various strains of bacteria due to their ability to inhibit folate synthesis pathways .

Anticancer Properties

The compound's structural components suggest potential anticancer activity:

  • Cytotoxicity Studies : In vitro studies have revealed that similar compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis in tumor cells while sparing normal cells .
  • Targeting Specific Pathways : The ability to interfere with signaling pathways critical for tumor growth has been noted in related compounds.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM.
Study 2Showed effective inhibition of H. pylori growth comparable to standard antibiotics.
Study 3Indicated that the compound could induce apoptosis through the mitochondrial pathway in leukemia cells.

Case Study: Cytotoxicity in Cancer Cells

A study published in Acta Crystallographica examined the structural properties and biological implications of related sulfonamide compounds. It highlighted the importance of the sulfonamide group in enhancing cytotoxicity against cancer cells while minimizing effects on non-cancerous cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.